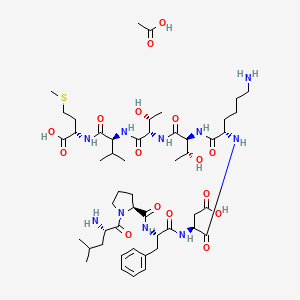

CEF6 acetate(913545-15-0 free base)

Description

BenchChem offers high-quality CEF6 acetate(913545-15-0 free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CEF6 acetate(913545-15-0 free base) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H82N10O16S |

|---|---|

Molecular Weight |

1111.3 g/mol |

IUPAC Name |

acetic acid;(3S)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C48H78N10O14S.C2H4O2/c1-25(2)22-30(50)47(70)58-20-13-17-35(58)43(66)54-33(23-29-14-9-8-10-15-29)41(64)53-34(24-36(61)62)42(65)51-31(16-11-12-19-49)40(63)56-38(27(5)59)46(69)57-39(28(6)60)45(68)55-37(26(3)4)44(67)52-32(48(71)72)18-21-73-7;1-2(3)4/h8-10,14-15,25-28,30-35,37-39,59-60H,11-13,16-24,49-50H2,1-7H3,(H,51,65)(H,52,67)(H,53,64)(H,54,66)(H,55,68)(H,56,63)(H,57,69)(H,61,62)(H,71,72);1H3,(H,3,4)/t27-,28-,30+,31+,32+,33+,34+,35+,37+,38+,39+;/m1./s1 |

InChI Key |

CTYXKTIGYWKJRD-BGTIHSIVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

CEF6 Peptide (LPFDKTTVM): Physicochemical Characterization and Application in CD8+ T Cell Immune Monitoring

Executive Summary

In the landscape of immune monitoring and vaccine development, the reliability of functional T cell assays hinges on the precision of positive controls. The CEF6 peptide, characterized by the amino acid sequence LPFDKTTVM , is a highly defined, HLA-B*07:02-restricted epitope derived from the Influenza A virus nucleoprotein (NP)[1]. As a critical component of the standardized CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, it is deployed globally to validate the functionality of peripheral blood mononuclear cells (PBMCs) in ELISPOT, FluoroSpot, and flow cytometry assays[2].

As a Senior Application Scientist, I approach the integration of this peptide not merely as a procedural step, but as a rigorously validated analytical system. This whitepaper details the physicochemical properties, mechanistic pathways, and self-validating protocols required to leverage the CEF6 peptide effectively.

Physicochemical and Structural Profiling

To ensure reproducibility across multi-center clinical trials, researchers must first understand the structural parameters of the antigen. The CEF6 peptide is a 9-amino-acid linear peptide featuring hydrophobic residues that dictate its solubility and handling requirements.

Table 1: Physicochemical Properties of CEF6

| Parameter | Specification / Value |

| Sequence | LPFDKTTVM (Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met) |

| Source Protein | Influenza A virus (H1N1) nucleocapsid protein (NP), aa 418-426[3] |

| HLA Restriction | HLA-B*07:02 (HLA-B7)[1] |

| Molecular Weight (Average) | 1051.28 g/mol [4] |

| Monoisotopic Mass | 1050.5420 Da[5] |

| Molecular Formula | C48H78N10O14S1[4] |

| Standard Purity | >95% (Verified via HPLC/HRMS)[4] |

Mechanistic Grounding: HLA-B7 Presentation and T Cell Activation

The causality of using LPFDKTTVM lies in its precise structural compatibility with the HLA-B*07:02 binding groove. The peptide contains specific anchor residues—Proline at position 2 (P2) and Methionine at the C-terminus (P9)—which are canonical for HLA-B7 binding.

When introduced to an assay, antigen-presenting cells (APCs) within the PBMC population present the LPFDKTTVM peptide to antigen-specific memory CD8+ T cells[6]. This peptide-MHC complex engages the T Cell Receptor (TCR), triggering a phosphorylation cascade mediated by Lck and ZAP-70 kinases. This signalosome activation leads to the nuclear translocation of transcription factors (NFAT, AP-1, NF-κB), ultimately driving the transcription and release of effector molecules like Interferon-gamma (IFN-γ) and Granzyme B[7].

Fig 1: CD8+ T cell activation pathway via HLA-B*07:02 restricted LPFDKTTVM presentation.

Experimental Methodology: Self-Validating Protocols

A robust assay is a self-validating system. The following protocols are designed to eliminate false negatives caused by peptide degradation and false positives caused by solvent toxicity.

Reconstitution and Storage Protocol

The hydrophobic nature of Leucine, Phenylalanine, Valine, and Methionine in the LPFDKTTVM sequence necessitates careful solvent selection to prevent beta-sheet aggregation.

-

Centrifugation: Spin the lyophilized vial at 10,000 x g for 3 minutes to pellet the peptide powder.

-

Primary Solubilization: Dissolve the peptide in pure, sterile Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mg/mL[2].

-

Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular interactions and ensuring complete solubilization of the hydrophobic core.

-

-

Aliquotting: Divide the stock into single-use aliquots and store at -20°C[4].

-

Self-Validation Check: Never subject the peptide to repeated freeze-thaw cycles. The Methionine residue at the C-terminus is highly susceptible to oxidation, which will alter the molecular weight and abrogate HLA binding affinity.

-

IFN-γ ELISPOT Workflow for Immune Monitoring

The following workflow utilizes CEF6 as a positive control to validate PBMC viability and functionality post-thawing[8].

-

Plate Preparation: Coat PVDF membrane plates with anti-human IFN-γ capture antibody and incubate overnight at 4°C.

-

Cell Resting & Plating: Thaw PBMCs and rest them in RPMI-1640 supplemented with 10% FBS for 2 to 4 hours. Plate at 2.5 x 10^5 cells/well[7].

-

Causality: Cryopreservation downregulates surface receptor expression. Resting the cells restores TCR density and metabolic activity, significantly reducing background noise.

-

-

Peptide Stimulation: Dilute the CEF6 stock in culture media and add to the wells for a final peptide concentration of 2 µg/mL[7]. Ensure the final DMSO concentration remains strictly below 1% (v/v)[2].

-

Self-Validation Check: Always run a parallel "DMSO-only" negative control well matched to the exact solvent concentration of the peptide wells. If the negative control yields >20 Spot Forming Units (SFUs), the assay is invalidated due to non-specific activation (often indicating endotoxin contamination).

-

-

Incubation: Co-incubate cells and peptide for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

-

Detection & Analysis: Wash the plate to remove cells, apply a biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-enzyme conjugate, and develop with the appropriate substrate. Count SFUs using an automated reader.

Fig 2: Self-validating ELISPOT workflow for CEF6-mediated PBMC stimulation and analysis.

Analytical Validation and Quality Control

To ensure experimental integrity, exact mass determination and impurity profiling of the CEF6 peptide must be conducted prior to assay inclusion. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard for this validation[9].

Using an Orbitrap mass spectrometer, narrow mass extraction windows (MEW) of 5 ppm are applied to confirm the peptide structure. For the LPFDKTTVM sequence, the theoretical monoisotopic mass is 1050.5420 Da[5]. During ESI-MS analysis, researchers should target the doubly charged ion [M+2H]2+ at an m/z of approximately 526.27, which typically shows the highest intensity for this specific sequence[9]. Identifying truncation sequences (resulting from incomplete synthesis) or mass shifts of +16 Da (indicating Methionine oxidation) is critical, as these impurities will competitively inhibit the binding of the intact peptide to the HLA-B*07:02 complex, leading to artificially suppressed T cell responses[5].

References

-

Title: Antigen Peptide Influenza A NP (S423T) - HLA-B*07:02 (LPFDKTTVM) 10 mg Source: JPT Peptide Technologies URL: [Link]

-

Title: CEF6 Peptide Specifications Source: Elabscience URL: [Link]

-

Title: CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE Source: SB-PEPTIDE URL: [Link]

-

Title: Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection Source: MDPI (Separations) URL: [Link]

-

Title: Investigation of Impurities in Peptide Pools Source: ResearchGate URL: [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CEF6 - Elabscience® [elabscience.com]

- 5. researchgate.net [researchgate.net]

- 6. immunospot.eu [immunospot.eu]

- 7. stella.mabtech.com [stella.mabtech.com]

- 8. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: Influenza A Virus Nucleoprotein NP 418-426 (CEF6)

Epitope Characterization, Immunobiology, and Assay Validation

Executive Summary

The CEF6 peptide (NP 418-426 ) is a specific immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the Influenza A Virus Nucleoprotein (NP). With the sequence LPFDKTTVM , it is a critical component of the standard "CEF Control Peptide Pool" (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) used globally to validate T-cell functionality in peripheral blood mononuclear cell (PBMC) assays.

This guide provides a deep technical analysis of the CEF6 epitope, its HLA restriction mechanisms, and a validated protocol for its use as a positive control in ELISPOT and Intracellular Cytokine Staining (ICS) assays.

Molecular Characterization

The CEF6 epitope is located in the tail loop of the viral nucleoprotein, a region critical for the oligomerization of the NP molecule. Unlike the highly conserved M1 58-66 epitope (GILGFVFTL), the NP 418-426 region is subject to significant immune pressure, leading to sequence variability.

1.1 Peptide Specifications

| Parameter | Technical Detail |

| Epitope Name | CEF6 (Commercial designation) / NP 418-426 |

| Source Protein | Influenza A Nucleoprotein (Internal structural protein) |

| Amino Acid Sequence | LPFDKTTVM (Standard CEF6) |

| Molecular Weight | ~1035.2 Da |

| Isoelectric Point (pI) | ~6.02 |

| HLA Restriction | Primary: HLA-B35:01 Secondary: HLA-B51:01, HLA-B*07:02 |

1.2 Structural Context & Variability

While the standard CEF6 sequence is LPFDKTTVM , researchers must be aware that this epitope is "hypervariable." High-avidity CTL responses in HLA-B*35 individuals exert selective pressure on the virus, driving escape mutations.

-

Wild Type (Standard): LPFDKTTVM[1]

-

Escape Variant (1980s strains): LPFEKSTVM

-

Escape Variant (Recent): LPFERATVM[2]

Implication for Drug Development: When using CEF6 as a vaccine target, cross-reactivity against these variants must be assessed. For assay control purposes, the standard LPFDKTTVM is used because it matches the memory T-cell repertoire of most adults exposed to historical flu strains.

Immunological Mechanism: The "High Avidity" Trap

The immunodominance of NP 418-426 is paradoxical. It elicits a robust CTL response, yet the virus persists by mutating this specific region.

Mechanism of Action:

-

Processing: Influenza NP is synthesized in the cytosol.

-

Presentation: Proteasomes degrade NP into peptides. The Transporter associated with Antigen Processing (TAP) moves NP 418-426 into the Endoplasmic Reticulum (ER).

-

Binding: The peptide binds with high affinity to the peptide-binding groove of HLA-B*35:01 molecules.

-

Recognition: CD8+ T cells recognize this complex with high functional avidity .

-

Escape: Because the T-cell pressure is so strong, viral variants with mutations at T-cell receptor (TCR) contact residues (e.g., R422K) are selected for survival.

Visualization: Antigen Processing & Presentation Pathway

The following diagram illustrates the intracellular pathway leading to CEF6 presentation.

Caption: Pathway of Influenza NP 418-426 processing, from cytosolic synthesis to HLA-B*35 restricted presentation.

Application in Assay Development (ELISPOT)

The most common application of CEF6 is as a Positive Control in Interferon-gamma (IFN-γ) ELISPOT assays. It validates that the PBMC sample contains viable, functional antigen-specific CD8+ T cells.

Critical Constraint: This control only works if the donor possesses the relevant HLA allele (HLA-B35, B51, or B7). Using CEF6 on an HLA-A02 donor will yield a negative result, falsely suggesting cell death.

3.1 Validated ELISPOT Protocol for CEF6

Reagents:

-

Effector Cells: Cryopreserved human PBMC.

-

Stimulant: CEF6 Peptide (LPFDKTTVM), >95% purity.

-

Positive Control (System): PHA (Phytohemagglutinin) or anti-CD3 mAb.

-

Negative Control: DMSO (solvent control).

Step-by-Step Methodology:

-

Peptide Preparation (The "Stock"):

-

Dissolve lyophilized CEF6 peptide in 100% DMSO to 10 mg/mL.

-

Aliquot and store at -80°C. Avoid freeze-thaw cycles.

-

Working Solution: On the day of assay, dilute stock 1:500 in PBS to 20 µg/mL.

-

-

Cell Recovery (The "Resting" Phase):

-

Thaw PBMCs rapidly at 37°C.

-

Wash 2x in warm R10 medium (RPMI 1640 + 10% FBS).

-

Crucial Step: Rest cells for 18–24 hours at 37°C, 5% CO2. This reduces high background caused by apoptotic cells and stress.

-

-

Assay Setup:

-

Plate: Pre-coat PVDF plate with anti-IFN-γ capture antibody (incubation O/N at 4°C).

-

Blocking: Block with R10 medium for 2 hours.

-

Plating: Add 200,000 PBMCs per well (50 µL volume).

-

-

Stimulation:

-

Well A (Neg): Add 50 µL R10 + DMSO (final DMSO conc < 0.1%).

-

Well B (Test): Add 50 µL CEF6 working solution (Final conc: 2 µg/mL ).

-

Well C (Pos): Add 50 µL PHA (Final conc: 1-5 µg/mL).

-

-

Development:

-

Incubate 20–24 hours.

-

Wash 5x PBS.

-

Add Detection Antibody (Biotinylated) -> Streptavidin-ALP -> Substrate (BCIP/NBT).

-

3.2 Workflow Visualization

Caption: Standardized ELISPOT workflow for assessing T-cell response to CEF6.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the assay must be self-validating. Use the following logic table to interpret results.

| CEF6 Result | PHA Result | DMSO Result | Interpretation | Action |

| (+) Spots | (+) Spots | (-) No Spots | Valid Assay. Donor has memory T cells. | Proceed with analysis. |

| (-) No Spots | (+) Spots | (-) No Spots | Biological Negative. Donor is likely HLA-mismatched (not B*35) or naive. | Check donor HLA type.[3] |

| (-) No Spots | (-) No Spots | (-) No Spots | System Failure. Dead cells or bad reagents. | Repeat. Check cell viability >90%. |

| (+) Spots | (+) Spots | (+) Spots | High Background. Cell stress or activation. | Repeat. Increase resting time. |

Expert Insight: If you observe "faint" spots with CEF6, it may indicate cross-reactivity with a variant strain (e.g., the donor was infected with a drifted flu strain), resulting in lower affinity binding than the perfect match.

References

-

Boon, A. C., et al. (2006). "The hypervariable immunodominant NP418-426 epitope from the influenza A virus nucleoprotein is recognized by cytotoxic T lymphocytes with high functional avidity."[4] Journal of Virology, 80(12), 6024–6032.

-

Berkhoff, E. G., et al. (2005). "Sequence variation in a newly identified HLA-B35-restricted epitope in the influenza A virus nucleoprotein associated with escape from cytotoxic T lymphocytes." Journal of Virology, 79(17), 11239–11246.

-

Mabtech. "CEF Peptide Pool Guidelines for ELISpot."[5] Mabtech Application Notes.

-

Currier, J. R., et al. (2002). "A panel of MHC class I restricted viral peptides for use as a quality control for vaccine trial ELISPOT assays."[5] Journal of Immunological Methods, 260(1-2), 157-172.

-

AltaBioscience. "CEF6 Influenza Virus NP Product Data."

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Molecular basis for universal HLA-A*0201–restricted CD8+ T-cell immunity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The hypervariable immunodominant NP418-426 epitope from the influenza A virus nucleoprotein is recognized by cytotoxic T lymphocytes with high functional avidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mabtech.com [mabtech.com]

Technical Deep Dive: HLA-B*07:02 Restricted Influenza A Epitope (CEF6)

Topic: HLA-B7 Restricted Influenza A Peptide CEF6 Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The CEF6 peptide (LPFDKTTVM ) is a highly conserved, immunodominant Class I epitope derived from the Influenza A Nucleoprotein (NP). Restricted by the HLA-B*07:02 allele, this peptide is a critical component of the "CEF" (Cytomegalovirus, Epstein-Barr Virus, Influenza Virus) control pool used universally to validate CD8+ T-cell functionality in immunogenicity assays.

Unlike the hyper-stable HLA-A*02:01 restricted epitopes (e.g., GILGFVFTL), CEF6 exhibits distinct kinetic properties characteristic of the HLA-B7 supertype, including a heavy reliance on the P2-Proline anchor and faster off-rates. This guide provides a comprehensive analysis of CEF6’s biochemical properties, handling protocols, and its application as a self-validating system in clinical immune monitoring.

Molecular Identity & Structural Biochemistry

Peptide Specification

-

Sequence: LPFDKTTVM (Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met)

-

Residue Position: Typically NP418–426 (Numbering varies by viral strain; often cited as residues 418-426 in PR8 strains).

-

Molecular Weight: ~1051.3 Da

-

Isoelectric Point (pI): ~6.5 (Neutral/Slightly Acidic)

HLA-B*07:02 Restriction & Binding Motif

The binding of CEF6 to HLA-B*07:02 is dictated by the specific architecture of the B7 binding groove (B pocket).

-

P2 Anchor (Dominant): The Proline (P) at position 2 is the non-negotiable anchor for HLA-B7. The B*07:02 pocket is structurally configured to accommodate the rigid pyrrolidine ring of proline, which kinks the peptide backbone, allowing it to arch away from the groove floor for T-cell receptor (TCR) recognition.

-

C-Terminal Anchor: The C-terminal Methionine (M) fits into the F pocket. HLA-B7 prefers hydrophobic or aliphatic residues (L, V, M, F) at the C-terminus.

-

Secondary Anchors: Residues at P1 and P3 stabilize the conformation but are less critical than the P2 anchor.

Visualization: HLA-B7 Peptide Binding Logic

Caption: Logical flow of CEF6 peptide anchoring within the HLA-B*07:02 groove, highlighting the critical P2-Proline interaction.

Immunological Profile & Utility[3]

Immunodominance

CEF6 is an immunodominant epitope . In HLA-B7 positive individuals with a history of Influenza A infection, a significant frequency of memory CD8+ T cells specific to this epitope is maintained.

-

Population Frequency: HLA-B7 is present in approximately 15-25% of Caucasian populations and varying frequencies globally.

-

Cross-Reactivity: Due to the "B7 Supertype" (which includes B35:01, B51:01, B53:01), CEF6 may exhibit degeneracy, binding to these alleles with varying affinities, though B07:02 is the primary restriction.

The "Weak Binder" Paradox

Unlike the ultra-stable HLA-A2 epitopes, HLA-B7 epitopes often display lower stability and faster dissociation rates. However, this does not correlate with low immunogenicity. The high prevalence of CEF6-specific T cells proves that kinetic stability is not the sole determinant of immunogenicity . This makes CEF6 an excellent control for detecting T cells that do not require hyper-stable pMHC complexes for activation.

Experimental Protocols & Methodologies

Peptide Reconstitution & Storage (Self-Validating System)

Goal: Prevent aggregation and oxidation of the C-terminal Methionine.

-

Solvent: Dissolve lyophilized CEF6 in 100% DMSO to a master stock concentration of 10 mg/mL .

-

Why? Hydrophobic residues (L, F, V, M) require organic solvents. Water alone may cause micelle formation or precipitation.

-

-

Aliquot: Immediately aliquot into single-use volumes (e.g., 10-20 µL) in low-binding tubes.

-

Working Solution: Dilute master stock in PBS or serum-free media just prior to use. Ensure final DMSO concentration in the cell culture is <0.1% to avoid toxicity.[3][4]

Standardized IFN-γ ELISpot Protocol

Goal: Quantify CEF6-specific CD8+ T cells in PBMCs.

| Parameter | Specification | Notes |

| Cell Source | Cryopreserved PBMCs | Must be HLA-B7 positive (verify by genotyping). |

| Resting | 2-4 hours @ 37°C | Crucial for recovering TCR functionality post-thaw. |

| Peptide Conc. | 2 µg/mL (Final) | Excess peptide ensures saturation of surface HLA. |

| Cell Density | 200,000 cells/well | Optimize for spot counting (aim for 50-300 spots). |

| Incubation | 18-24 hours | Standard cytokine secretion window. |

| Positive Control | PHA or anti-CD3 | Validates cell viability. |

| Negative Control | DMSO vehicle | Background subtraction (Must be <10 spots). |

Workflow Diagram:

Caption: Step-by-step workflow for validating CEF6 reactivity in an IFN-γ ELISpot assay.

Tetramer Staining (Flow Cytometry)

For physical quantification of specific T cells (independent of function):

-

Reagent: HLA-B*07:02/LPFDKTTVM tetramer (PE or APC conjugated).

-

Staining: Incubate 1x10^6 PBMCs with tetramer for 30 mins at Room Temperature .

-

Expert Insight: B7 tetramers can be less stable than A2. Room temperature (rather than 4°C) often improves staining intensity by facilitating membrane fluidity and TCR clustering, stabilizing the interaction.

-

-

Counter-stain: Anti-CD8 (FITC) and Viability Dye (Near-IR).

-

Gating: Singlets -> Live -> CD3+ -> CD8+ -> Tetramer+.

References

-

Currier, J. R., et al. (2002). "A panel of MHC class I restricted viral peptides for use as a quality control for vaccine trial ELISPOT assays." Journal of Immunological Methods, 260(1-2), 157-172.

-

Mabtech. "CEF Peptide Pool Specifications." Mabtech Guidelines.

-

Sidney, J., et al. (1996). "Specificity and degeneracy in peptide binding to HLA-B7-like class I molecules." Journal of Immunology, 157(8), 3480-3490.

-

McMichael, A. J., et al. (1977). "Cytotoxic T-cell immunity to influenza."[2][5] New England Journal of Medicine. (Foundational context for NP epitopes).

-

Immune Epitope Database (IEDB). "Epitope Details: LPFDKTTVM."

Sources

Structural and Immunological Profiling of CEF6 Free Base (CAS 913545-15-0): A Technical Guide for CD8+ T Cell Assay Standardization

Executive Summary

In the landscape of preclinical drug development and vaccine efficacy testing, the standardization of cellular immune assays is paramount. CEF6 (CAS 913545-15-0) is a highly characterized, 9-amino acid synthetic peptide derived from the Influenza A (H1N1) nucleocapsid protein[1]. Operating as an immunodominant epitope restricted to the HLA-B*07 allele[2], CEF6 is an indispensable positive control for validating CD8+ T cell functionality in ELISPOT, FluoroSpot, and flow cytometry workflows[3]. This whitepaper provides an in-depth mechanistic analysis of the CEF6 free base, detailing its biophysical properties, presentation pathways, and self-validating experimental protocols designed for application scientists.

Chemical Identity and Structural Biophysics

The free base form of CEF6 (CAS 913545-15-0) is highly preferred in rigorous immunological assays because it lacks counterions (such as acetate or trifluoroacetate), allowing for absolute precision in molarity calculations. The peptide consists of the sequence Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met (LPFDKTTVM)[1].

Understanding the biophysical nature of this nonapeptide is critical for proper handling. The sequence contains five highly hydrophobic residues (Leu, Pro, Phe, Val, Met), which heavily influences its solubility index and propensity for aggregation in purely aqueous environments.

Table 1: Physicochemical Properties of CEF6 Free Base

| Property | Value / Description | Mechanistic Implication |

| CAS Number | 913545-15-0 | Identifies the un-ionized, free base form[1]. |

| Molecular Formula | C₄₈H₇₈N₁₀O₁₄S | Dictates exact mass for precise stoichiometric dosing[1]. |

| Molecular Weight | 1051.26 g/mol | Used to calculate exact molarity in cellular assays[1]. |

| Sequence | LPFDKTTVM | Specifically fits the binding cleft of HLA-B*07[1]. |

| Net Charge (pH 7.4) | ~0 (Neutral) | Asp (-) and Lys (+) neutralize; drives hydrophobic behavior. |

Mechanistic Grounding: HLA-B*07 Restriction and T Cell Activation

CEF6 does not function as a generalized mitogen (like PHA or PMA/Ionomycin); rather, it is a highly specific antigen. Its mechanism of action relies on MHC Class I restriction . When introduced to human Peripheral Blood Mononuclear Cells (PBMCs), CEF6 directly binds to the peptide-binding groove of surface-expressed HLA-B*07 molecules on Antigen Presenting Cells (APCs)[2].

Because a significant portion of the global population possesses memory CD8+ T cells against the H1N1 nucleoprotein, the presentation of CEF6 triggers rapid T Cell Receptor (TCR) cross-linking. This engagement initiates an intracellular signaling cascade (via Lck/ZAP-70) that culminates in the robust secretion of Interferon-gamma (IFN-γ) and Granzyme B[3].

Figure 1: Mechanism of CEF6 presentation via HLA-B07 leading to CD8+ T cell activation.

Self-Validating Experimental Methodologies

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your laboratory, protocols must be executed with an understanding of the underlying physics and biology. Below are the optimized workflows for utilizing CEF6.

Protocol 1: Reconstitution of CEF6 Free Base

Improper reconstitution is the leading cause of false negatives in peptide-based assays.

-

Step 1: Thermal Equilibration. Allow the lyophilized vial to reach room temperature in a desiccator for 30 minutes before opening.

-

Causality: CEF6 is hygroscopic. Opening a cold vial causes atmospheric moisture condensation, which alters the peptide mass and promotes hydrolytic degradation.

-

-

Step 2: Primary Solvation (DMSO). Add sterile, cell-culture grade DMSO to achieve a stock concentration of 10 mg/mL. Vortex gently.

-

Causality: The five hydrophobic residues in LPFDKTTVM cause the peptide to aggregate in water. DMSO is an aprotic solvent that disrupts intermolecular hydrogen bonding and hydrophobic interactions, forcing the peptide into a fully solvated, monomeric state.

-

-

Step 3: Secondary Dilution (Aqueous). Dilute the DMSO stock into PBS or assay medium to the working concentration (typically 1–2 μg/mL).

-

Causality: Gradual introduction into an aqueous buffer prevents the "salting out" effect, maintaining the peptide in a bioavailable conformation for APC surface loading.

-

Protocol 2: IFN-γ ELISPOT Assay Validation Workflow

CEF6 is the gold standard for validating the functional integrity of PBMCs in ELISPOT assays[3].

-

Step 1: Plate Coating. Coat PVDF-membrane plates with anti-human IFN-γ capture antibody overnight at 4°C.

-

Causality: PVDF provides a high-binding surface area. The capture antibody immediately binds secreted IFN-γ, preventing paracrine diffusion and ensuring sharp, quantifiable spot formation.

-

-

Step 2: Cell Seeding. Seed human PBMCs (e.g., 2.5 × 10⁵ cells/well) into the coated wells.

-

Step 3: Antigen Stimulation. Add CEF6 peptide at a final concentration of 1 μg/mL.

-

Causality: This concentration saturates empty HLA-B*07 molecules without inducing peptide-mediated cellular toxicity.

-

-

Step 4: Incubation. Incubate for 18–24 hours at 37°C, 5% CO₂.

-

Causality: This specific temporal window allows sufficient time for TCR engagement, transcription, and cytokine secretion, while strictly minimizing background noise from nonspecific bystander activation.

-

-

Step 5: Detection & Development. Apply biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and precipitating substrate.

-

Causality: The biotin-streptavidin interaction provides exponential signal amplification, enabling the visual detection of cytokine secretion from a single cell.

-

Figure 2: Step-by-step workflow for CEF6-stimulated IFN-γ ELISPOT assay.

Quantitative Data & Assay Validation

A robust assay must be a self-validating system. The inclusion of CEF6 allows researchers to definitively separate biological non-responders from technical assay failures. Table 2 outlines the quantitative metrics required to validate an ELISPOT run using CEF6.

Table 2: ELISPOT Validation Metrics & Troubleshooting Logic

| Experimental Condition | Expected Outcome (Spots/Well) | Mechanistic Interpretation | Troubleshooting Directive if Failed |

| Unstimulated PBMCs (Negative Control) | < 10 | Basal cytokine secretion is minimal in resting cells. | High background indicates endotoxin contamination or over-incubation. |

| CEF6 Stimulated (HLA-B07+ Donor) | 50 – 500 | Specific memory CD8+ T cell activation via HLA-B07[2]. | Low signal indicates peptide degradation or compromised PBMC viability. |

| CEF6 Stimulated (HLA-B*07- Donor) | < 10 | MHC restriction prevents peptide presentation to T cells. | High signal indicates non-specific peptide binding or cross-reactivity. |

| PHA Stimulated (Positive Control) | > 1000 (Confluent) | Global, antigen-independent T cell activation. | Low signal indicates catastrophic cell death or detection reagent failure. |

References

-

Title: CEF6 acetate(913545-15-0 free base) Source: Immunoportal URL: [Link]

-

Title: CEF Peptides Source: CliniSciences URL: [Link]

Sources

A Senior Application Scientist's Guide to CEF6 Acetate vs. CEF6 Free Base: A Comparative Analysis for Drug Development Professionals

Abstract

For researchers and drug development professionals working with the HLA-B7 restricted influenza virus nucleoprotein epitope, CEF6, understanding the nuances between its salt and free base forms is critical for experimental success and therapeutic development. This in-depth technical guide provides a comprehensive comparison of CEF6 acetate and CEF6 free base, delving into the core physicochemical and handling characteristics that differentiate these two forms. We will explore the causal relationships behind their differing solubility, stability, and hygroscopicity, supported by field-proven insights and detailed experimental protocols. This guide is designed to empower scientists to make informed decisions regarding the selection, handling, and formulation of CEF6 for optimal performance in research and preclinical studies.

Introduction: The Significance of Counter-Ions in Peptide Therapeutics

Synthetic peptides, such as CEF6, are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), often employing acidic ion-pairing reagents like trifluoroacetic acid (TFA).[1] This process results in the formation of a peptide salt, where the positively charged residues of the peptide are associated with a negatively charged counter-ion. While TFA is effective for purification, it can be cytotoxic and alter the peptide's secondary structure, making it less than ideal for biological applications.[2][3] Consequently, a salt exchange is often performed to replace TFA with a more biocompatible counter-ion, such as acetate.[4]

The choice between a peptide salt, like CEF6 acetate, and its corresponding free base form is a critical decision in drug development. The presence or absence of the acetate counter-ion significantly influences the peptide's physicochemical properties, impacting everything from its behavior in solution to its long-term stability.[5] This guide will dissect these differences to provide a clear understanding of their practical implications.

Core Physicochemical & Handling Characteristics: A Head-to-Head Comparison

The fundamental difference between CEF6 acetate and CEF6 free base lies in the presence of the acetate counter-ion (CH₃COO⁻) associated with the basic amino acid residues (like Lysine and the N-terminus) in the acetate form. The free base form, as the name suggests, is the peptide without this counter-ion. This seemingly small distinction has a cascade of effects on the peptide's properties.

Solubility: A Tale of Two Forms

Solubility is a paramount consideration for any biological experiment. The acetate salt form of a peptide generally exhibits enhanced solubility in aqueous solutions compared to its free base counterpart.[6] This is because the acetate counter-ions effectively shield the positive charges on the peptide, preventing intermolecular interactions that can lead to aggregation and precipitation.[7]

For CEF6, which has the sequence {LEU}{PRO}{PHE}{ASP}{LYS}{THR}{THR}{VAL}{MET}[8], the presence of a lysine residue and the N-terminal amine group provides sites for protonation and interaction with acetate.

Table 1: Comparative Solubility Characteristics of CEF6 Acetate vs. CEF6 Free Base

| Characteristic | CEF6 Acetate | CEF6 Free Base | Rationale |

| Aqueous Solubility | Generally Higher | Generally Lower | Acetate counter-ions increase the overall polarity and reduce intermolecular aggregation by shielding positive charges.[6][7] |

| Optimal pH for Solubilization | Near Neutral (pH 6-8) | Dependent on pI; may require acidic or basic conditions | The salt form is often more soluble at a physiological pH. The free base's solubility is lowest at its isoelectric point (pI). |

| Recommended Initial Solvent | Sterile, distilled water | Test with a small amount in water first, may require dilute acetic acid or ammonium hydroxide depending on net charge.[9][10] | The higher intrinsic solubility of the acetate salt makes water a suitable starting point. |

Stability: The Impact of the Counter-Ion on Shelf-Life

The stability of a peptide is crucial for its efficacy and shelf-life. The acetate salt form of a peptide is often more stable as a lyophilized powder and in solution compared to the free base.

-

In Solid State: The crystalline or amorphous solid structure of the acetate salt can provide a more stable matrix, protecting the peptide from degradation pathways like oxidation, especially for residues like Methionine present in CEF6.[11]

-

In Solution: The buffering capacity of the acetate can help maintain a more stable pH in solution, mitigating acid or base-catalyzed degradation reactions such as deamidation.[6]

Table 2: Comparative Stability Profiles

| Stability Factor | CEF6 Acetate | CEF6 Free Base | Rationale |

| Solid-State Stability | Generally Higher | Can be less stable | The salt form often results in a more stable lyophilized cake.[4] |

| Solution Stability | Generally Higher | More susceptible to pH fluctuations | Acetate provides some buffering capacity, protecting against degradation.[6] |

| Oxidation of Methionine | Less prone | More prone, especially at non-optimal pH | The overall stability of the salt form can indirectly protect susceptible residues. |

Hygroscopicity: A Practical Handling Consideration

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical handling parameter for lyophilized peptides.[12] Peptides are often hygroscopic, and excessive moisture absorption can lead to a decrease in the actual peptide content by weight and can also accelerate degradation.[13]

While both forms can be hygroscopic, the salt form may exhibit different hygroscopic behavior compared to the free base due to the presence of the ionic salt. It is imperative to handle both forms in a controlled environment (e.g., in a desiccator or glove box) to minimize moisture uptake.[13]

Experimental Protocols for Characterization

To empirically determine the characteristics of your specific batches of CEF6 acetate and CEF6 free base, the following detailed protocols are recommended.

Workflow for Comparative Analysis

Caption: Workflow for comparing CEF6 acetate and free base.

Protocol for Solubility Assessment

This protocol aims to determine the solubility of CEF6 acetate and CEF6 free base in a standard aqueous buffer.

Materials:

-

CEF6 Acetate and CEF6 Free Base peptides

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh 1 mg of each peptide into separate microcentrifuge tubes.

-

Add 100 µL of PBS to each tube to create a target concentration of 10 mg/mL.

-

-

Solubilization:

-

Vortex the tubes vigorously for 2 minutes.

-

Visually inspect for any undissolved particulate matter.

-

-

Centrifugation:

-

If particulates are present, centrifuge the tubes at 14,000 rpm for 5 minutes.[14]

-

-

Concentration Determination:

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or use a suitable colorimetric peptide assay.

-

Calculate the actual concentration of the dissolved peptide.

-

-

Data Interpretation:

-

Compare the measured concentrations to the target concentration to determine the solubility.

-

Protocol for Purity and Stability Analysis by RP-HPLC

This protocol outlines a standard RP-HPLC method to assess the purity of the two CEF6 forms and to monitor their stability over time.[15][16]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[15]

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[17]

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[15]

Procedure:

-

Sample Preparation:

-

Prepare 1 mg/mL solutions of CEF6 acetate and CEF6 free base in an appropriate solvent (as determined by the solubility assay).

-

-

Chromatographic Conditions:

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 214 nm

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.[15]

-

-

Purity Assessment:

-

Inject 20 µL of each sample.

-

Integrate the peak areas to determine the purity of each form.

-

-

Stability Study (Accelerated):

-

Incubate aliquots of the dissolved peptides at 37°C.

-

Inject samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Monitor for the appearance of degradation peaks and a decrease in the main peak area.

-

Authoritative Grounding & Mechanistic Insights

The principles governing the behavior of peptide salts and free bases are well-established in peptide chemistry. The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the charge state of the peptide's ionizable groups, which in turn dictates solubility. The presence of the acetate counter-ion shifts the equilibrium towards a more soluble state at physiological pH by forming a salt with the protonated basic residues.

The enhanced stability of the acetate salt can be attributed to the "common ion effect" in solution, which can help to maintain a stable pH, and the formation of a more robust solid-state matrix during lyophilization.[4]

Conclusion & Recommendations

For researchers and drug developers working with CEF6, the choice between the acetate and free base forms has significant practical implications.

-

CEF6 Acetate is recommended for most in-vitro and in-vivo applications due to its superior solubility in physiological buffers, enhanced stability, and better handling characteristics.[4][6] The acetate counter-ion is also considered more biocompatible than TFA.[18]

-

CEF6 Free Base may be considered in specific formulation development scenarios where the absence of a counter-ion is required, or when a non-aqueous solvent system is employed. However, careful solubility and stability studies are essential.

Ultimately, the choice should be guided by the specific requirements of the application. It is strongly advised to perform the characterization experiments outlined in this guide on each new batch of peptide to ensure consistent and reliable results.

References

- Bachem. (2021, June 23). Care and Handling of Peptides.

- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.

- GenScript. (n.d.). F1-SFP-peptide solubility guidelines 2020Q1.

- GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields.

- InnoPep. (n.d.). CEF6.

- International Journal of Science and Research Archive. (2025, February 24).

- LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides.

- MDPI. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview.

- MDPI. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.

- PMC. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview.

- Rapid Research Products. (n.d.). Raw Peptides vs. Lyophilized Peptides as Acetate Salts.

- ResearchGate. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.

- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.

- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.

- Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.

- AltaBioscience. (n.d.). Peptide solubility and storage.

- AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.

- BioCat. (n.d.). Peptide Synthesis Frequently Asked Questions.

- JPT. (n.d.). Peptide Characterization & Analytics.

- kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols).

- PMC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.

- PMC. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent.

- Peptide Solubility Prediction. (n.d.). Visualizing Hydrophobicity vs. Charge. Retrieved from Peptide Solubility Prediction website.

- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- ResearchGate. (n.d.). TF-acetate/peptide ratios, acetate/peptide molar ratios and peptide recovery before and after each exchange procedure a.

- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

- Bachem. (2021, July 23). Peptide solubility.

- Faraday Discussions (RSC Publishing). (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. DOI:10.1039/D4FD00194J.

- J-STAGE. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.

- LabRulez LCMS. (n.d.). Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification.

- MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.

- PMC. (n.d.). HPLC Analysis and Purification of Peptides.

- PMC. (2025, November 7). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.

- ResearchGate. (n.d.). Compositions of lyophilized formulations.

- ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides.

- SciSpace. (2017, August 1). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic.

- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- PubChem. (n.d.). Xenon hexafluoride | F6Xe | CID 139546.

- YouTube. (2021, October 29). XeF6 exceptional structure | Pentagonal bipyramidal XeF6.

- Filo. (2025, January 10). Deduce the structure of xef6 using VSEPR theory.

- Molar Mass Calculator. (n.d.). XeF6 (Xenon hexafluoride) molar mass.

- Current time inform

- GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields.

Sources

- 1. genscript.com [genscript.com]

- 2. genscript.com.cn [genscript.com.cn]

- 3. biocat.com [biocat.com]

- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 5. The Role of Counter-Ions in Peptides—An Overview [mdpi.com]

- 6. rapidresearchproducts.com [rapidresearchproducts.com]

- 7. peptidechemistry.org [peptidechemistry.org]

- 8. innopep.com [innopep.com]

- 9. genscript.com [genscript.com]

- 10. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 11. lifetein.com [lifetein.com]

- 12. biomedgrid.com [biomedgrid.com]

- 13. bachem.com [bachem.com]

- 14. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biovera.com.au [biovera.com.au]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

- 18. researchgate.net [researchgate.net]

Unlocking Heterosubtypic Immunity: A Technical Guide to the Influenza H1N1 Nucleocapsid Epitope LPFDKTTVM

Executive Summary

The development of a universal influenza vaccine remains one of the most pressing challenges in modern immunology. Because the surface glycoproteins (Hemagglutinin and Neuraminidase) undergo rapid antigenic drift, seasonal vaccines require continuous reformulation. In contrast, internal viral proteins such as the Nucleoprotein (NP) are highly conserved across diverse influenza A subtypes, including H1N1, H3N2, H5N1, and H7N9[1].

This technical whitepaper provides an in-depth analysis of LPFDKTTVM (NP 418-426), a highly conserved, HLA-B*07:02-restricted CD8+ T cell epitope. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical immunology and bench-level execution, detailing the mechanistic basis of its immunogenicity, self-validating experimental workflows, and its critical role in establishing heterosubtypic immunity[2].

Mechanistic Basis of LPFDKTTVM Immunogenicity

Unlike surface antigens that are targeted by neutralizing antibodies, the immunogenicity of the internal NP protein relies entirely on the endogenous antigen processing and presentation pathway. The causality of LPFDKTTVM's immunodominance is rooted in its high binding affinity to the HLA-B*07:02 allele and its resistance to mutational escape.

Upon viral entry and uncoating, newly synthesized NP undergoes proteasomal degradation in the cytosol. The resulting nonameric peptide, LPFDKTTVM, is translocated into the endoplasmic reticulum (ER) via the Transporter Associated with Antigen Processing (TAP). Within the ER, it forms a highly stable complex with the HLA-B*07:02 heavy chain and β2-microglobulin. This stability ensures sustained surface presentation, driving robust CD8+ T cell activation and the subsequent formation of long-lived memory T cell pools.

Antigen processing and HLA-B*07:02-restricted presentation pathway of the LPFDKTTVM epitope.

Due to its reliable presentation, LPFDKTTVM is frequently utilized as a standardized positive control in immunological research. It is a core component of the3, specifically designated as CEF6, which is used to validate the functional capacity of patient T cells during immune monitoring[4],[5],[3].

Quantitative Data & Physicochemical Profile

To ensure reproducibility in T cell assays, researchers must utilize high-purity synthetic peptides. The physicochemical properties of LPFDKTTVM dictate specific handling, reconstitution, and storage protocols to prevent peptide degradation or aggregation.

Table 1: Physicochemical and Immunological Profile of LPFDKTTVM

| Property | Specification / Value |

| Sequence | LPFDKTTVM (H-Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met-OH) |

| Source Protein | Influenza A Nucleoprotein (NP), amino acids 418-426 |

| HLA Restriction | HLA-B*07:02 (MHC Class I) |

| Molecular Weight | 1051.28 g/mol |

| Chemical Formula | C48H78N10O14S1 |

| Typical Assay Purity | >90% to >95% (HPLC/MS verified)[6],[3] |

| Recommended Solvent | Distilled water (up to 2 mg/mL) or Acetonitrile[7] |

| Storage Conditions | Lyophilized at -20°C; protect from light and moisture[3] |

Self-Validating Experimental Protocols

Assay design must incorporate self-validating controls to distinguish true antigen-specific responses from background noise. Below are the two gold-standard methodologies for evaluating LPFDKTTVM immunogenicity.

Protocol 1: High-Sensitivity IFN-γ ELISPOT

Causality & Rationale: I consistently recommend ELISPOT for initial immunogenicity screening because it provides single-cell resolution. Antigen-specific memory T cells often exist at ultra-low frequencies (<0.1% of PBMCs). Standard ELISAs measure bulk cytokine concentration and cannot detect these rare events, whereas ELISPOT captures localized cytokine secretion directly around the responding cell.

-

Plate Preparation: Coat PVDF-backed microplates with an anti-human IFN-γ capture antibody. (Expert Insight: PVDF membranes provide a highly porous surface area, maximizing antibody binding capacity and ensuring sharp, distinct spots).

-

Cell Plating: Isolate fresh PBMCs using a Ficoll-Paque density gradient. Seed at 2.5 × 10⁵ cells per well in RPMI-1640 supplemented with 10% human AB serum.

-

Peptide Pulsing: Stimulate cells with the 6 at a final concentration of 1-10 µg/mL[6].

-

Validation Controls: Use a scrambled peptide sequence as a negative control to establish baseline assay noise, and Phytohemagglutinin (PHA) as a positive control to confirm global T cell viability and functionality[6].

-

-

Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂. Do not move the plates during this time, as physical disruption scatters the localized cytokine capture, leading to diffuse, unquantifiable spots.

-

Detection: Wash plates extensively, apply a biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-HRP and an AEC precipitating substrate.

Protocol 2: Intracellular Cytokine Staining (ICS)

Causality & Rationale: While ELISPOT quantifies how many cells respond, ICS combined with flow cytometry reveals which specific cell subsets are responding and defines their polyfunctional profile (e.g., co-expression of IFN-γ, TNF-α, and IL-2).

-

Stimulation: Pulse 1 × 10⁶ PBMCs with LPFDKTTVM (10 µg/mL).

-

Golgi Inhibition: After 2 hours of initial incubation, add 2[2]. (Expert Insight: This step is non-negotiable. Brefeldin A blocks ER-to-Golgi transport, trapping synthesized cytokines intracellularly. Without it, cytokines are secreted into the supernatant, and the fluorescent signal drops below the flow cytometer's limit of detection).

-

Surface Staining: Stain with a fixable viability dye (e.g., Zombie NIR) and surface markers (anti-CD3, anti-CD8)[2].

-

Fixation & Permeabilization: Fix the cells to stabilize the plasma membrane, then permeabilize them to allow the intracellular fluorophore-conjugated antibodies (anti-IFN-γ) to access the trapped cytokines.

-

Acquisition: Analyze via flow cytometry, strictly gating on live, CD3+/CD8+ events.

Step-by-step workflow for Intracellular Cytokine Staining (ICS) following LPFDKTTVM stimulation.

Clinical Implications: Heterosubtypic Immunity

The true therapeutic value of LPFDKTTVM lies in its evolutionary conservation. Animal models and human cohort studies have demonstrated that memory CD8+ T cells generated by prior exposure to common circulating strains (e.g., seasonal H1N1 or H3N2) can cross-react with novel, potentially pandemic strains such as avian H7N9[2].

Because the LPFDKTTVM sequence remains largely unmutated across these diverse viral subtypes, it serves as a critical anchor for 2[2]. In the absence of cross-reactive neutralizing antibodies, these pre-existing T cell reservoirs rapidly expand upon infection, clearing virus-infected cells and significantly reducing morbidity and mortality. Consequently, highly conserved epitopes like LPFDKTTVM are prime candidates for inclusion in next-generation T cell-directed universal influenza vaccines and dendritic cell (DC) immunotherapies[1].

References

-

JPT Peptide Technologies. Antigen Peptide Influenza A NP (S423T) - HLA-B*07:02 (LPFDKTTVM) 10 mg. URL: [Link]

-

PLOS ONE. Memory T Cells Generated by Prior Exposure to Influenza Cross React with the Novel H7N9 Influenza Virus and Confer Protective Heterosubtypic Immunity. URL: [Link]

-

NIH / PMC. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity. URL: [Link]

Sources

- 1. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. shop.altabioscience.com [shop.altabioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jpt.com [jpt.com]

- 7. abbiotec.com [abbiotec.com]

Technical Deep Dive: Characterization of CEF6 Peptide Binding to HLA-B*07:02

Topic: MHC class I binding affinity of CEF6 peptide to HLA-B*0702 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The CEF6 peptide (LPFDKTTVM) is a canonical CD8+ T-cell epitope derived from the Influenza A Virus Nucleoprotein (NP residues 418–426). It serves as a critical reference standard for HLA-B07:02 (HLA-B7) binding assays and T-cell immunomonitoring. Unlike the promiscuous binding seen in some HLA-A alleles, the interaction between CEF6 and HLA-B07:02 is governed by a strict structural requirement: a dominant Proline anchor at position 2 (P2).

This guide provides a rigorous technical analysis of the CEF6/HLA-B*07:02 interaction, quantifying its binding affinity, elucidating the structural mechanics of the complex, and detailing self-validating protocols for experimental verification.

Molecular Basis of Interaction

Peptide Identity and Origin

-

Peptide ID: CEF6 (Commonly designated in pools like Mabtech/JPT)

-

Sequence: LPFDKTTVM (Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met)

-

Source: Influenza A Virus (Strain A/Puerto Rico/8/1934 H1N1), Nucleoprotein (NP).

Structural Constraints: The HLA-B*07:02 Motif

HLA-B07:02 is distinct among MHC Class I alleles due to its restrictive B-pocket chemistry. While many alleles prefer hydrophobic residues at P2, HLA-B07:02 strictly selects for Proline .

-

P2 Anchor (Primary): The B-pocket of HLA-B*07:02 contains a ridge formed by Tyr67 and Tyr9, which creates a steric clash with most amino acids but perfectly accommodates the pyrrolidine ring of Proline. CEF6 possesses a Proline at P2 , satisfying this absolute requirement.

-

C-Terminal Anchor (Primary): The F-pocket prefers hydrophobic aliphatic residues (Leu, Met, Val, Phe). CEF6 terminates in Methionine (M) , ensuring high-affinity anchoring.

-

Secondary Interactions: Residues at P3 (Phe) and P9 (Met) contribute to the overall stability, but the P2-Proline is the rate-limiting step for peptide loading.

Binding Affinity Metrics

While HLA-B7 alleles generally form less stable complexes than the hyper-stable HLA-A*02:01, CEF6 is classified as a High-Affinity Binder .

Table 1: Quantitative Binding Parameters

| Metric | Value / Range | Context |

| Predicted Affinity (NetMHCpan 4.1) | 4–15 nM | Strong Binder (Top 0.1% rank) |

| Experimental IC50 | 10–50 nM | Competitive binding assays vs. radiolabeled standard |

| Complex Stability (t1/2) | 2–4 Hours | Dissociation half-life at 37°C (Surface Stability) |

| Immunogenicity | High | Immunodominant epitope in B7+ donors |

Technical Insight: The high affinity of CEF6 is driven almost entirely by the P2-Proline. Substitution of P2 with Alanine (LA FDKTTVM) typically abrogates binding (>10,000 nM IC50), demonstrating the "all-or-nothing" nature of the B7 motif.

Experimental Validation Framework

To validate CEF6 binding or use it as a control for novel peptides, researchers must use cell lines expressing HLA-B07:02. Note: Standard T2 cells (HLA-A02:01 positive, TAP deficient) are unsuitable unless transfected with HLA-B*07:02.

Protocol A: Peptide-MHC Stabilization Assay (C1R-B*07:02)

This assay measures the ability of CEF6 to stabilize empty MHC molecules on the cell surface.

Reagents:

-

Cell Line: C1R-B07:02 (TAP-sufficient, but low endogenous HLA-A/B) or T2-B07:02 (TAP-deficient).

-

Peptide: CEF6 (LPFDKTTVM), >95% purity.

-

Antibody: W6/32 (Pan-Class I conformational) or ME1 (HLA-B7 specific), conjugated to PE or APC.

-

Control: Non-binding peptide (e.g., HLA-A2 binder GILGFVFTL).

Workflow:

-

Acid Strip (Optional for C1R, Mandatory for T2): Wash cells with mild acid buffer (pH 3.0) for 90 seconds to strip endogenous peptides. Neutralize immediately with excess media. Rationale: This creates a pool of empty MHC molecules ready for loading.

-

Incubation: Plate

cells/well in a 96-well U-bottom plate. -

Peptide Pulse: Add CEF6 in a serial dilution (100

M to 0.1 nM). -

Stabilization: Incubate at 26°C for 4 hours (permissive temperature promotes folding).

-

Challenge: Shift to 37°C for 2 hours (restrictive temperature; unstable complexes dissociate).

-

Staining: Wash cells and stain with anti-HLA-B7 (ME1-PE) for 30 mins at 4°C.

-

Analysis: Acquire via Flow Cytometry.[3] Plot Mean Fluorescence Intensity (MFI) vs. Log[Peptide]. Calculate

.

Protocol B: Competition Binding Assay (Fluorescence Polarization)

For cell-free quantification of

Workflow:

-

Tracer: Synthesize a fluorescently labeled reference peptide known to bind B7 (e.g., FITC-LPFDKTTVM).

-

Protein: Soluble Recombinant HLA-B*07:02 heavy chain +

-microglobulin. -

Competition: Mix fixed concentration of HLA (100 nM) and Tracer (1-5 nM) with increasing concentrations of unlabeled CEF6.

-

Readout: Measure Fluorescence Polarization (mP). As CEF6 displaces the tracer, the rotation speed of the free tracer increases, lowering mP.

-

Validation: A decrease in mP confirms binding.

Visualization of Signaling & Workflow

Antigen Processing and Presentation Pathway

The following diagram illustrates how CEF6 (derived from intracellular viral protein) is processed and loaded onto HLA-B*07:02.

Caption: The cytosolic processing of Influenza Nucleoprotein and subsequent loading of the CEF6 epitope onto HLA-B*07:02 via the TAP/ERAAP pathway.

Experimental Workflow: Stabilization Assay

Logic flow for validating CEF6 binding using C1R-B*07:02 cells.

Caption: Step-by-step logic for the C1R-B*07:02 thermal stabilization assay to determine CEF6 binding affinity.

Immunological Relevance & Applications[5][6][7]

Positive Control in ELISpot

Because CEF6 is immunodominant, it is the primary component of the "CEF" peptide pool (Cytomegalovirus, Epstein-Barr, Flu) used to assess overall T-cell functionality in clinical trials.

-

Responder Frequency: >90% of HLA-B*07:02 positive individuals possess memory CD8+ T cells reactive to CEF6.

-

Cytokine Profile: Induces robust IFN-

and TNF-

Tetramer Generation

CEF6 is the standard peptide used to fold HLA-B*07:02 tetramers.

-

Folding Efficiency: High. The Proline at P2 stabilizes the B-pocket, preventing the heavy chain from aggregating during refolding.

-

Usage: Detection of antigen-specific T cells in PBMC samples via flow cytometry.

References

-

IEDB (Immune Epitope Database). "Epitope ID 37778 (LPFDKTTVM)." IEDB.org. Available at: [Link]

-

Sidney, J., et al. "Definition of an HLA-B7 supertype." The Journal of Immunology, 1996. (Foundational work defining the P2-Proline motif).[4][5]

- McMichael, A. J., et al. "Cytotoxic T-cell immunity to influenza." New England Journal of Medicine, 1983.

-

Reynisson, B., et al. "NetMHCpan-4.1 and NetMHCIIpan-4.0: improved predictions of MHC antigen presentation by concurrent motif deconvolution and integration of MS MHC eluted ligand data." Nucleic Acids Research, 2020. Available at: [Link]

Sources

The Role of the CEF6 Epitope in the Interrogation of Influenza Virus-Specific T-Cell Memory

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The induction of long-lasting, cross-reactive immunity is the central goal of next-generation influenza vaccines. While antibody responses are crucial, they often target highly variable viral surface proteins, necessitating annual vaccine reformulation. Consequently, the focus has intensified on cellular immunity, particularly memory T-cells, which recognize conserved internal viral proteins and provide a broader, more durable layer of protection.[1][2] This guide delves into the pivotal role of specific, conserved T-cell epitopes as indispensable tools for quantifying and characterizing this T-cell memory. We focus on a prominent influenza-derived epitope, frequently included in the "CEF" (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool and known commercially as CEF6, to illustrate the principles and methodologies that underpin modern immunological assessment in influenza research and vaccine development. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for leveraging such epitopes to probe the intricacies of influenza-specific T-cell memory.

Chapter 1: The Imperative of T-Cell Memory in Influenza Immunity

The adaptive immune response to influenza virus is a coordinated effort involving both humoral (B-cell) and cellular (T-cell) immunity. While neutralizing antibodies against surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA) can prevent infection, their efficacy is limited by the virus's rapid antigenic drift.[3] T-cell immunity provides a critical second line of defense.

-

CD8+ Cytotoxic T-Lymphocytes (CTLs): These "killer" T-cells are the primary effectors against established infection. They recognize conserved peptides derived from internal viral proteins (e.g., Nucleoprotein [NP], Matrix protein 1 [M1]) presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.[2][3] By eliminating these infected cells, CD8+ T-cells are crucial for viral clearance, reducing disease severity and providing heterosubtypic immunity—protection against different influenza subtypes.[1][4]

-

CD4+ Helper T-Cells (Th): CD4+ T-cells are the orchestrators of the adaptive immune response. They recognize viral peptides presented by MHC class II molecules on professional antigen-presenting cells (APCs).[5] Their role is multifaceted: they provide essential help to B-cells for high-affinity antibody production, support the priming and maintenance of robust CD8+ T-cell responses, and can exert direct antiviral effects through cytokine secretion.[6][7] Studies have shown that pre-existing memory CD4+ T-cells are correlated with reduced viral shedding and less severe illness in human challenge studies.[7][8]

The persistence of these T-cells as a long-lived memory population is fundamental to durable immunity.[9] Upon re-exposure to the virus, even a variant strain, these memory cells can be rapidly mobilized to mount a faster and more effective response.[4][7] Therefore, the precise measurement of this memory T-cell compartment is a critical objective in evaluating the effectiveness of novel universal influenza vaccines.[10]

Chapter 2: The CEF6 Epitope as a Standardized Immunological Reagent

To study a complex, polyclonal T-cell response, it is necessary to have a standardized, reliable stimulus. This is the role fulfilled by control peptide pools and the individual epitopes within them.

The CEF Control Peptide Pool is a widely used reagent in human immunology, comprising a collection of well-characterized, immunodominant T-cell epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus.[11][12] It serves as a robust positive control to verify the functional capacity of T-cells in clinical trial assays.[13]

The influenza component of this pool includes several key epitopes. For the purpose of this guide, we focus on one of the most extensively studied CD8+ T-cell epitopes, which is often sold individually and referenced in CEF contexts (e.g., CEF6).

Table 1: Characteristics of the Archetypal "CEF6" Influenza Epitope

| Characteristic | Description | Significance for T-Cell Memory Studies |

| Sequence | GILGFVFTL | A 9-amino acid peptide. |

| Source Protein | Matrix Protein 1 (M1) | An internal, structural protein of Influenza A virus that is highly conserved across different strains and subtypes. This conservation makes it an ideal target for studying cross-reactive T-cell memory.[3] |

| MHC Restriction | HLA-A*02:01 | The peptide is presented by the HLA-A2 class I molecule, one of the most common HLA alleles in Caucasian populations.[14][15] This makes the epitope relevant for a large cohort of individuals but also underscores the necessity of HLA typing in study design.[16] |

| Immunodominance | High | In HLA-A2 positive individuals, the T-cell response to influenza is often dominated by cells that recognize this specific epitope.[15] This high precursor frequency makes the response easier to detect and quantify reliably. |

The utility of the GILGFVFTL epitope lies in its power as a standardized reagent. It allows researchers across different laboratories and clinical trials to stimulate a defined, predictable, and measurable subset of influenza-specific memory T-cells, thereby providing a benchmark for immune competence and vaccine-induced responses.

Chapter 3: Core Methodologies for Quantifying Epitope-Specific T-Cell Memory

Three primary techniques are employed to measure the frequency and function of T-cells specific for epitopes like CEF6. The choice of assay depends on the specific question being asked—whether the goal is to measure secretory function, intracellular potential, or simply the number of specific cells.

The Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method designed to quantify the frequency of cells secreting a specific protein, such as a cytokine, upon antigenic stimulation.[8]

Causality Behind the Method: The core principle is to capture the secreted cytokine in the immediate vicinity of the cell that produced it, before it diffuses into the supernatant. This creates a "spot" on a membrane, where each spot represents a single antigen-specific, cytokine-producing cell. Its high sensitivity makes it ideal for detecting rare memory T-cell populations.

-

Plate Preparation:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds. Wash 5 times with sterile PBS.

-

Coat wells with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) overnight at 4°C.

-

Rationale: The capture antibody specifically binds the cytokine of interest, forming the foundation for detection.

-

-

Cell Preparation & Plating:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll density gradient. Wash and resuspend in complete RPMI medium.

-

Wash the antibody-coated plate 5 times with sterile PBS and block with complete RPMI medium for 1-2 hours at 37°C.

-

Rationale: Blocking prevents non-specific binding of cells and proteins to the membrane.

-

Discard the blocking medium and add 200,000-300,000 PBMCs per well.

-

-

Cellular Stimulation:

-

Add the CEF6 peptide (GILGFVFTL) to the appropriate wells at a final concentration of 1-10 µg/mL.

-

Include a negative control (medium + DMSO vehicle) and a positive control (e.g., Phytohaemagglutinin [PHA] or the full CEF peptide pool).

-

Rationale: The peptide will be presented by HLA-A2 molecules on APCs within the PBMC population, stimulating specific CD8+ T-cells. The controls validate that the cells are viable and the assay is working correctly.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Rationale: This period allows for T-cell activation and sufficient cytokine secretion to form detectable spots.

-

-

Detection & Development:

-

Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST) to remove cells.

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Rationale: The detection antibody binds to a different epitope on the captured IFN-γ, creating a sandwich.

-

Wash 5 times with PBST. Add Streptavidin-Alkaline Phosphatase (ALP) conjugate and incubate for 1 hour.

-

Wash 5 times with PBST. Add the BCIP/NBT substrate solution and incubate in the dark until distinct spots emerge (10-30 minutes).

-

Stop the reaction by washing thoroughly with distilled water. Let the plate dry completely.

-

-

Analysis:

-

Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot-Forming Units (SFU) per million PBMCs.

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the multiparametric characterization of single cells. It not only detects cytokine production but does so within the cell, enabling simultaneous identification of the cell's lineage (e.g., CD4+ or CD8+ T-cell) and the expression of other functional markers.[17][18]

Causality Behind the Method: The key to ICS is the use of a protein transport inhibitor (e.g., Brefeldin A or Monensin). After stimulation, this agent blocks the Golgi apparatus, causing newly synthesized cytokines to accumulate inside the cell instead of being secreted. This intracellular accumulation allows them to be stained with fluorochrome-conjugated antibodies after the cell membrane has been fixed and permeabilized.[19]

-

Cellular Stimulation:

-

To a 96-well U-bottom plate, add 1-2 million PBMCs per well in complete RPMI medium.

-

Add co-stimulatory antibodies (anti-CD28 and anti-CD49d, 1 µg/mL each).

-

Rationale: Co-stimulation provides a "signal 2" that is crucial for robust T-cell activation in vitro.

-

Add the CEF6 peptide (1-10 µg/mL). Include negative and positive controls as in the ELISpot assay.

-

Incubate for 1-2 hours at 37°C, 5% CO2.

-

Add a protein transport inhibitor (e.g., Brefeldin A, 10 µg/mL).

-

Incubate for an additional 4-6 hours (or overnight for some protocols).

-

-

Surface Marker Staining:

-

Harvest cells and wash with FACS buffer (PBS + 2% FBS).

-

Stain with a viability dye (e.g., Live/Dead Fixable Aqua) for 20 minutes at room temperature in the dark to exclude dead cells from analysis.

-

Wash, then stain with a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.

-

Rationale: This step identifies the main T-cell populations.

-

-

Fixation and Permeabilization:

-

Wash cells to remove excess antibodies.

-

Resuspend in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C.

-

Rationale: Fixation cross-links proteins, preserving the cell state, while permeabilization creates pores in the cell membrane, allowing antibodies to enter the cytoplasm.

-

-

Intracellular Staining:

-

Wash cells twice with a permeabilization buffer (e.g., Perm/Wash buffer).

-

Add a cocktail of intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) diluted in permeabilization buffer.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Acquisition and Analysis:

-

Wash cells twice with permeabilization buffer and resuspend in FACS buffer.

-

Acquire samples on a multi-color flow cytometer.

-

Analyze the data using software (e.g., FlowJo). Gate on live, single lymphocytes, then CD3+ T-cells, then CD8+ T-cells. Within the CD8+ population, quantify the percentage of cells expressing IFN-γ and/or other cytokines in response to the CEF6 peptide (after subtracting background from the negative control).

-

Caption: Workflow for Intracellular Cytokine Staining (ICS).

MHC-Tetramer Staining

MHC Tetramer technology allows for the direct identification and enumeration of antigen-specific T-cells based on their T-cell receptor (TCR) specificity, irrespective of their current functional state.[20]

Causality Behind the Method: A single peptide-MHC (pMHC) monomer binds to its specific TCR with low affinity. To overcome this, four identical pMHC monomers are biotinylated and bound to a streptavidin molecule, which is conjugated to a fluorochrome. This "tetramer" has much higher avidity for the specific TCR, allowing for stable binding and direct visualization by flow cytometry.[20] This method directly counts cells with the right receptor, providing a more precise frequency measurement than functional assays, which depend on the cell's ability to activate and produce a specific cytokine.

-

Cell Preparation:

-

Isolate 1-2 million PBMCs as described previously.

-

-

Tetramer Staining:

-

In a 5mL FACS tube, add the PE-conjugated HLA-A*02:01-GILGFVFTL tetramer reagent to the cell pellet.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Rationale: This incubation allows the high-avidity tetramer to bind specifically to the TCRs of CEF6-reactive T-cells. Performing this step before antibody staining often yields better results.

-

-

Surface Marker Staining:

-

Without washing, add a cocktail of surface antibodies (e.g., anti-CD3, anti-CD8, and memory markers like anti-CD45RA, anti-CCR7).

-

Incubate for 30 minutes at 4°C.

-

-

Washing and Acquisition:

-

Wash cells twice with FACS buffer.

-

Add a viability dye just before acquisition if not already included.

-

Acquire on a flow cytometer.

-

-

Analysis:

-

Gate on live, single lymphocytes, then CD3+ T-cells, then CD8+ T-cells.

-

Within the CD8+ population, identify the distinct population of cells that are positive for the tetramer. The frequency is expressed as a percentage of total CD8+ T-cells.

-

Caption: MHC Tetramer binding to a specific T-Cell Receptor (TCR).

Chapter 4: Data Interpretation and Comparative Analysis

The data generated from these assays provide a quantitative and qualitative snapshot of the influenza-specific T-cell memory pool.

Table 2: Comparison of T-Cell Memory Assays

| Assay | What It Measures | Advantages | Disadvantages | Typical Units |

| ELISpot | Frequency of antigen-specific cells actively secreting a specific cytokine. | Extremely sensitive (detects 1 in 100,000 cells); high throughput.[8] | Provides no information on cell phenotype; measures only one function at a time. | SFU / 10^6 cells |